1-(3-Morpholinopropyl)Pipérazine

Vue d'ensemble

Description

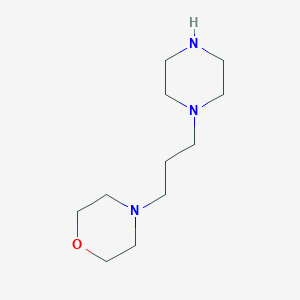

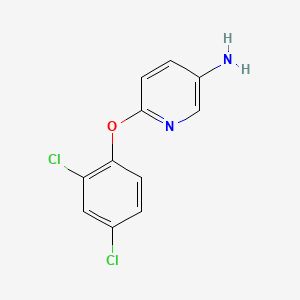

1-(3-Morpholinopropyl)Piperazine is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(3-Morpholinopropyl)Piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Morpholinopropyl)Piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Morpholinopropyl)Piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : conception et découverte de médicaments

1-(3-Morpholinopropyl)Pipérazine : est un échafaudage important en chimie médicinale en raison de sa polyvalence dans la conception de médicaments. C’est un composant clé de plusieurs médicaments à succès, tels que l’imatinib (commercialisé sous le nom de Gleevec) et le sildénafil (Viagra), qui utilisent la partie pipérazine pour ses propriétés pharmacologiques . La présence des cycles morpholine et pipérazine offre de multiples sites de fonctionnalisation, permettant le développement de composés ayant des propriétés anxiolytiques, antivirales, cardioprotectrices, anticancéreuses et antidépressives.

Synthèse de dérivés de la pipérazine

Les progrès récents en chimie synthétique ont mis en évidence des méthodes de fonctionnalisation C–H des dérivés de la pipérazine. Ce processus est crucial pour créer des molécules structurellement diverses qui peuvent être utilisées dans diverses applications pharmaceutiques. La capacité d’introduire sélectivement des groupes fonctionnels sur le cycle pipérazine élargit l’utilité du composé dans la création de candidats médicaments plus puissants et plus sélectifs .

Catalyse photoredox en synthèse organique

La structure du composé est propice aux réactions photoredox, un domaine d’intérêt croissant en synthèse organique. La catalyse photoredox peut être utilisée pour créer des molécules complexes avec une grande précision, et This compound peut servir de bloc de construction dans de telles réactions, contribuant au développement de nouvelles méthodologies synthétiques .

Mécanisme D'action

Target of Action

1-(3-Morpholinopropyl)Piperazine, also known as 4-(3-piperazin-1-ylpropyl)morpholine, is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine compounds, including this one, are known to interact with GABA receptors and voltage-gated sodium (NaV) channels . These targets play crucial roles in nerve signal transmission, making them important in the regulation of various physiological processes.

Mode of Action

Piperazine compounds, including 1-(3-Morpholinopropyl)Piperazine, act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis . Additionally, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium ion channels (NaV) . This modulation can affect the generation of action potentials, which are essential for the transmission of electrical impulses through nerve, muscle, and endocrine cell systems .

Pharmacokinetics

. These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of 1-(3-Morpholinopropyl)Piperazine are largely dependent on its interaction with its targets. By acting as a GABA receptor agonist, it can induce flaccid paralysis . Its modulation of NaV channels can influence the generation of action potentials, affecting the transmission of electrical impulses in nerve, muscle, and endocrine cell systems .

Analyse Biochimique

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

For instance, some piperazine derivatives have been found to induce apoptosis in cancer cells . The exact influence of 1-(3-Morpholinopropyl)Piperazine on cell function, signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 1-(3-Morpholinopropyl)Piperazine in animal models. It is known that piperazine derivatives are generally well-tolerated in animals, with some adverse effects observed at high doses .

Propriétés

IUPAC Name |

4-(3-piperazin-1-ylpropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1(4-13-6-2-12-3-7-13)5-14-8-10-15-11-9-14/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJPLMDQJPJCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371775 | |

| Record name | 1-(3-Morpholinopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436852-18-5 | |

| Record name | 1-(3-Morpholinopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 436852-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

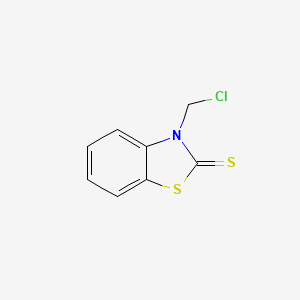

![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)